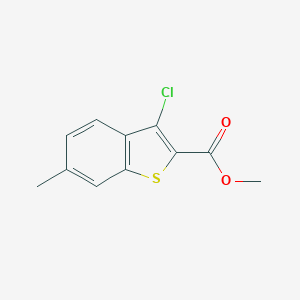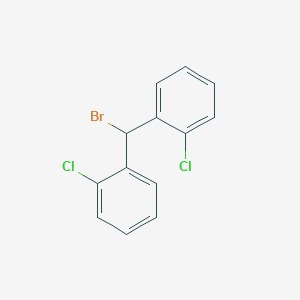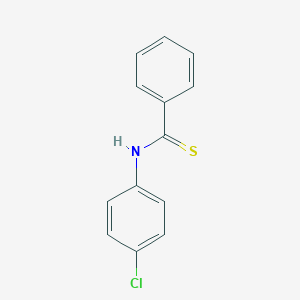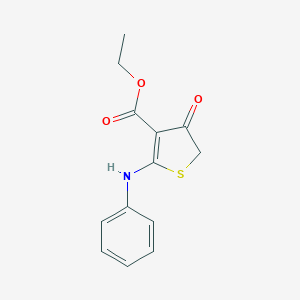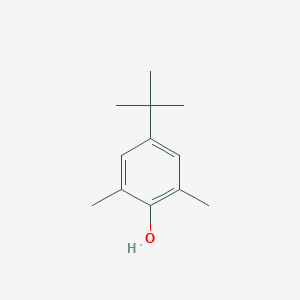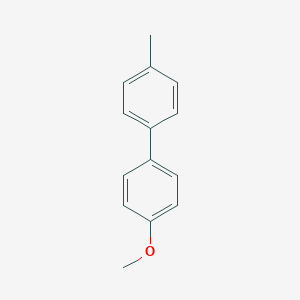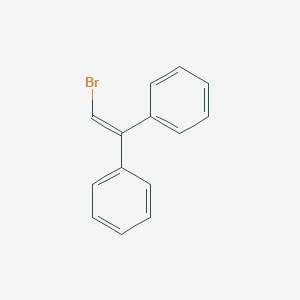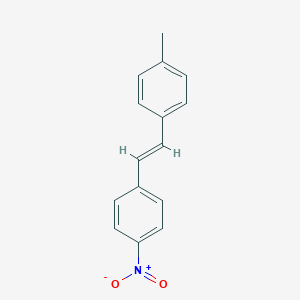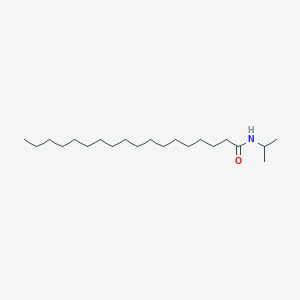
Octadecanamide, N-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecanamide, N-(1-methylethyl)-, also known as oleamide, is a fatty acid amide that is naturally produced in the human body. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. The purpose of
Aplicaciones Científicas De Investigación
Oleamide has been extensively studied for its potential applications in various fields. In medicine, it has been shown to have neuroprotective, analgesic, and sleep-inducing effects. It has also been studied for its potential use in the treatment of anxiety, depression, and addiction. In agriculture, Octadecanamide, N-(1-methylethyl)- has been shown to have insecticidal properties, making it a potential natural pesticide. In industry, it has been studied for its lubricating properties, making it a potential replacement for synthetic lubricants.
Mecanismo De Acción
Oleamide is believed to act on multiple targets in the body, including the endocannabinoid system, GABA receptors, and ion channels. It is thought to increase the activity of GABA receptors, leading to sedative and anxiolytic effects. It is also believed to inhibit the activity of ion channels, leading to analgesic effects. In addition, Octadecanamide, N-(1-methylethyl)- has been shown to increase the levels of endocannabinoids in the body, leading to neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
Oleamide has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of dopamine and serotonin in the brain, leading to mood-enhancing effects. It has also been shown to decrease the levels of inflammatory cytokines, leading to anti-inflammatory effects. In addition, Octadecanamide, N-(1-methylethyl)- has been shown to increase the levels of antioxidants in the body, leading to neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Oleamide has several advantages for lab experiments, including its natural occurrence in the body, its low toxicity, and its ability to cross the blood-brain barrier. However, it also has several limitations, including its low solubility in water, which can make it difficult to administer in experiments, and its potential to degrade over time, which can affect the accuracy of results.
Direcciones Futuras
There are several future directions for research on Octadecanamide, N-(1-methylethyl)-. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as a natural pesticide in agriculture. In addition, further research is needed to fully understand the mechanism of action of Octadecanamide, N-(1-methylethyl)- and its potential applications in various fields.
Conclusion:
In conclusion, Octadecanamide, N-(1-methylethyl)- is a fatty acid amide that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized through enzymatic and chemical methods and has been studied for its potential use in medicine, agriculture, and industry. It acts on multiple targets in the body, leading to various biochemical and physiological effects. While it has several advantages for lab experiments, it also has limitations that need to be considered. There are several future directions for research on Octadecanamide, N-(1-methylethyl)-, including its potential use in the treatment of neurodegenerative diseases and as a natural pesticide.
Métodos De Síntesis
Oleamide can be synthesized through various methods, including enzymatic and chemical synthesis. Enzymatic synthesis involves the use of enzymes such as lipases, which catalyze the formation of Octadecanamide, N-(1-methylethyl)- from oleic acid and ethanolamine. Chemical synthesis involves the reaction of oleic acid with isopropylamine in the presence of a catalyst such as sulfuric acid.
Propiedades
Número CAS |
106438-51-1 |
|---|---|
Nombre del producto |
Octadecanamide, N-(1-methylethyl)- |
Fórmula molecular |
C21H43NO |
Peso molecular |
325.6 g/mol |
Nombre IUPAC |
N-propan-2-yloctadecanamide |
InChI |
InChI=1S/C21H43NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)22-20(2)3/h20H,4-19H2,1-3H3,(H,22,23) |
Clave InChI |
KKKHFKPIVTXUML-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(C)C |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NC(C)C |
Sinónimos |
OctadecanaMide, N-(1-Methylethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



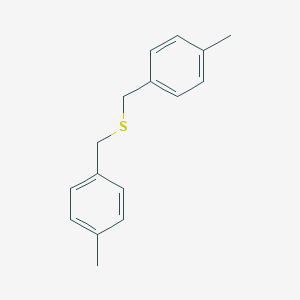
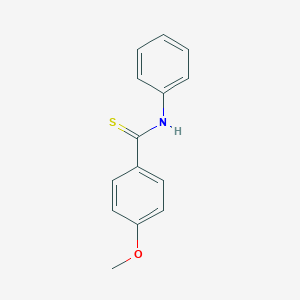
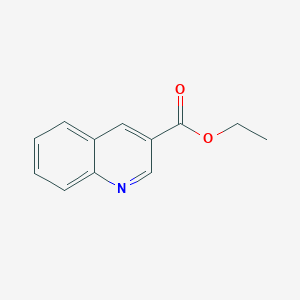
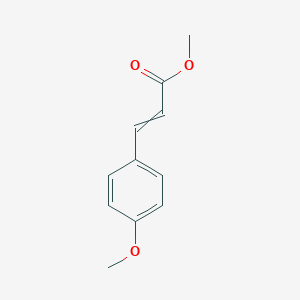
![5-Oxatetracyclo[7.2.1.0~2,8~.0~4,6~]dodec-10-ene-3,7-dione](/img/structure/B188793.png)

